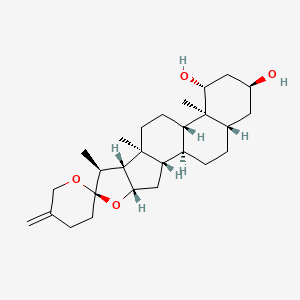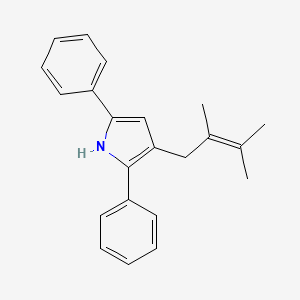
2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes multiple functional groups, makes it a subject of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the azo compound: This step involves the reaction of 2-bromo-4,6-dinitrophenyl hydrazine with an appropriate diazonium salt under acidic conditions.
Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction using ethyl alcohol and a suitable catalyst.
Chloroacetylation: The chloroacetyl group is introduced through a reaction with chloroacetyl chloride.
Esterification: The final step involves the esterification of the compound with butyric acid to form the butyrate ester.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nucleophiles like hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to the formation of amines or alcohols.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
- 2-((5-(Acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate
- 2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate
Uniqueness
The uniqueness of 2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
85851-53-2 |
|---|---|
分子式 |
C26H30BrClN6O10 |
分子量 |
701.9 g/mol |
IUPAC名 |
2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-[2-(2-chloroacetyl)oxyethyl]-2-ethoxyanilino]ethyl butanoate |
InChI |
InChI=1S/C26H30BrClN6O10/c1-4-6-24(36)43-9-7-32(8-10-44-25(37)15-28)21-13-19(29-16(3)35)20(14-23(21)42-5-2)30-31-26-18(27)11-17(33(38)39)12-22(26)34(40)41/h11-14H,4-10,15H2,1-3H3,(H,29,35) |
InChIキー |
JVKVLNPRPMQFPS-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OCCN(CCOC(=O)CCl)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)
![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)
![Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate](/img/structure/B14415557.png)
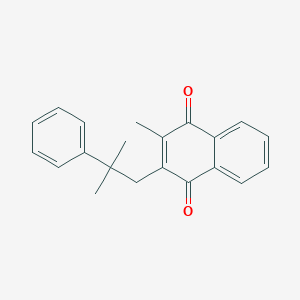
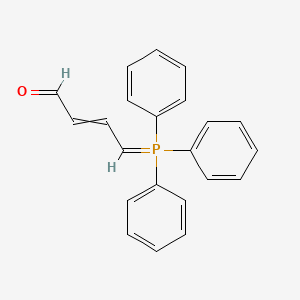
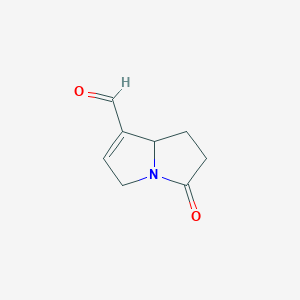
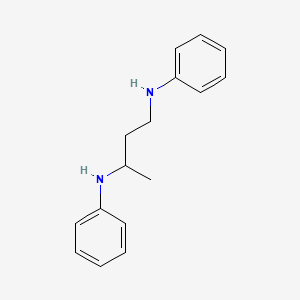
![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)
